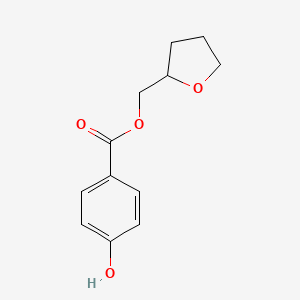

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate

Description

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid, characterized by a tetrahydrofuran (THF) ring linked via a methyl group to the carboxylate moiety. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol, and it is identified by the CAS registry number BBB/653 . Structurally, the THF ring introduces a cyclic ether group, which distinguishes it from simpler alkyl esters of 4-hydroxybenzoic acid. This compound’s lipophilicity and steric profile may influence its solubility, stability, and biological interactions compared to other derivatives.

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethyl 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-10-5-3-9(4-6-10)12(14)16-8-11-2-1-7-15-11/h3-6,11,13H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGKIHXGXDHBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with tetrahydro-2-furanylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Acidic Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄ in aqueous media), the ester bond undergoes cleavage to yield tetrahydrofurfuryl alcohol (THFA) and 4-hydroxybenzoic acid:

-

Key Observation : The phenolic hydroxyl group in 4-hydroxybenzoic acid remains intact under these conditions .

Basic Hydrolysis (Saponification)

In alkaline media (e.g., NaOH or KOH), the ester is converted to the sodium salt of 4-hydroxybenzoate and THFA:

-

Conditions : 0.1M NaOH in ethanol/water (1:1) at 60°C for 1 hour .

-

Stability Note : THFA is stable under basic conditions but may undergo ring-opening at elevated temperatures (>120°C) .

Enzymatic Degradation

4-Hydroxybenzoate-containing esters are substrates for microbial enzymes such as 4-hydroxybenzoate hydroxylase and esterases :

-

4-Hydroxybenzoate Hydroxylase : Catalyzes hydroxylation of the aromatic ring, forming protocatechuic acid (3,4-dihydroxybenzoate) in aerobic environments .

-

Esterase Activity : Cleaves the ester bond to release THFA and 4-hydroxybenzoic acid, as observed in Pseudomonas species .

Key Enzymatic Pathways

Thermal Stability and Decomposition

-

Decomposition Temperature : ~200°C (based on THFA’s autoignition point of 245°C) .

-

Products : CO₂, water, and furanic derivatives (e.g., 2-methylfuran) .

Phenolic Hydroxyl Group

The 4-hydroxybenzoate moiety can undergo:

-

Methylation : Reaction with methyl iodide (CH₃I) in DMF to form 4-methoxybenzoate derivatives .

-

Acetylation : Protection with acetic anhydride under basic conditions .

Ester Group

-

Transesterification : Reacts with excess alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) to form new esters .

-

Reduction : LiAlH₄ reduces the ester to THFA and 4-hydroxybenzyl alcohol .

Biodegradation

-

Aerobic : Rapid breakdown via esterase and hydroxylase enzymes (half-life <7 days in soil) .

-

Anaerobic : Slower degradation, yielding THFA and 4-hydroxybenzoic acid as persistent intermediates .

Biodegradation Data

| Parameter | Value | Test Method | Reference |

|---|---|---|---|

| Ready Biodegradability | >90% degradation in 28 days | OECD 301C | |

| Hydrolysis Half-life | 12 hours (pH 7, 25°C) | Estimated |

Scientific Research Applications

Medicinal Applications

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate has garnered attention for its potential as an active medicinal product , especially as an anti-cancer agent and an immunostimulant .

Case Study: Anti-Cancer Properties

A patent (FR2476084A1) describes the synthesis of this compound derivatives that exhibit cytotoxic effects on various cancer cell lines. The compound's mechanism involves the induction of apoptosis in malignant cells while sparing normal cells, suggesting a targeted approach to cancer therapy .

Immunomodulatory Effects

Research indicates that this compound may enhance immune response, making it a candidate for developing immunotherapeutic agents. The modulation of immune pathways could provide new avenues for treating immune-related disorders and enhancing vaccine efficacy .

Cosmetic Applications

In the cosmetic industry, this compound is recognized for its antioxidant properties . It serves as a stabilizer in formulations, protecting active ingredients from oxidative degradation.

Safety Assessments

The chemical's safety profile has been evaluated in various studies, concluding that it poses minimal risk when used in cosmetic formulations. The dermal absorption studies suggest low systemic exposure, which supports its use in topical products .

Food Industry Applications

This compound is also explored as a flavoring agent due to its pleasant sensory attributes. Its inclusion in food products is regulated to ensure consumer safety.

Flavor Profile Studies

Studies have shown that the compound contributes fruity notes to food products, enhancing their overall appeal without compromising safety. Regulatory assessments have confirmed that it can be safely used within established limits in food applications .

Toxicological Insights

While this compound is generally regarded as safe, some studies have highlighted potential reproductive toxicity associated with its metabolites. Long-term exposure assessments indicate that while acute toxicity is low, caution is advised regarding chronic exposure .

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

Mechanism of Action

The mechanism of action of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on tetrahydro-2-furanylmethyl 4-hydroxybenzoate and its structural analogs, primarily differing in ester substituents. Key comparisons include physicochemical properties, bioavailability, and functional implications.

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | LogP (Predicted*) | Solubility (Water) |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₁₄O₄ | 222.24 | BBB/653 | Cyclic THF-methyl ester | ~1.8 | Low |

| Isopropyl 4-hydroxybenzoate | C₁₀H₁₂O₃ | 180.21 | 5463-63-8 | Branched isopropyl ester | ~2.2 | Moderate |

| Methyl 4-hydroxybenzoate (Methylparaben) | C₈H₈O₃ | 152.15 | 99-76-3 | Linear methyl ester | ~1.9 | Moderate |

Notes:

- LogP values are estimated based on structural contributions (e.g., cyclic vs. linear alkyl groups). The THF-methyl group in This compound may reduce lipophilicity slightly compared to isopropyl due to oxygen’s polarity in the THF ring .

- Solubility : The cyclic THF group likely reduces aqueous solubility compared to methylparaben but enhances it relative to bulkier isopropyl derivatives.

Biological Activity

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS No. 4470-04-6) is a compound that has garnered attention in various fields of biological research due to its potential bioactive properties. This article delves into its biological activity, synthesis, mechanisms of action, and applications in scientific research.

This compound is synthesized through the esterification of 4-hydroxybenzoic acid with tetrahydro-2-furanylmethanol, typically in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. The unique tetrahydro-2-furanylmethyl group imparts distinct chemical properties that differentiate it from similar compounds such as methyl and ethyl 4-hydroxybenzoates.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including proteins and enzymes. These interactions can modulate various cellular processes, influencing biochemical pathways involved in metabolism, cell signaling, and apoptosis. The compound's ability to bind to these targets may lead to therapeutic effects in various biological contexts.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, similar compounds have shown efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating potential applications in developing antimicrobial agents .

Antitumor Activity

The compound has been investigated for its antitumor properties. It is hypothesized to exert effects through mechanisms such as histone deacetylase (HDAC) inhibition, which plays a crucial role in cancer cell proliferation and survival . Molecular docking studies suggest that this compound could occupy binding sites critical for HDAC activity, thereby potentially reducing tumor growth.

Antioxidant Activity

This compound may also exhibit antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases . The antioxidant capacity can be attributed to the presence of the hydroxyl group in its structure.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). These studies often utilize assays to measure cell viability and apoptosis induction .

- Proteomics Applications : The compound is employed in proteomics research to study protein interactions and functions. Its ability to modify protein activity makes it a valuable tool for understanding complex biological systems.

- Comparative Studies : When compared to structurally similar compounds, this compound demonstrates unique biological profiles that may enhance its utility in both research and therapeutic contexts. For example, while methyl and ethyl esters exhibit some biological activity, they lack the pronounced effects observed with the tetrahydro-2-furanylmethyl variant.

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing Tetrahydro-2-furanylmethyl 4-hydroxybenzoate?

The compound is synthesized via esterification of 4-hydroxybenzoic acid with tetrahydrofurfuryl alcohol. Acid-catalyzed esterification (e.g., using H₂SO₄ or HCl) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) are typical methods. The reaction efficiency depends on solvent polarity (e.g., THF or dichloromethane) and temperature control to minimize side reactions. Purity is confirmed via HPLC or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. What chromatographic methods are recommended for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is optimal. Mobile phases often combine acetonitrile and water (acidified with 0.1% trifluoroacetic acid) to improve peak resolution. TLC (silica gel, ethyl acetate/hexane eluent) provides preliminary qualitative analysis .

Q. How does esterification of 4-hydroxybenzoic acid with tetrahydrofurfuryl alcohol affect its solubility?

The tetrahydrofuran moiety enhances lipophilicity, increasing solubility in organic solvents (e.g., ethanol, THF) compared to the parent acid. Aqueous solubility is limited (<1 mg/mL), necessitating co-solvents like DMSO for biological assays .

Advanced Research Questions

Q. How does the tetrahydrofuran moiety influence enzymatic interactions of 4-hydroxybenzoate derivatives?

Substituents on the aromatic ring and ester group significantly impact enzyme specificity. For example, 4-hydroxybenzoate 1-hydroxylase from C. parapsilosis shows no activity toward 4-hydroxy-3,5-dimethoxybenzoate due to steric hindrance from methoxy groups . Computational docking studies can model steric/electronic effects on enzyme-substrate binding .

Q. What experimental strategies resolve contradictory data on the biological activity of 4-hydroxybenzoate derivatives?

- Orthogonal assays : Combine oxygen consumption measurements (to track hydroxylation) with HPLC product analysis to distinguish catalytic activity from uncoupled NADH oxidation .

- Control for purity : Contaminants (e.g., unreacted starting materials) may artifactually modulate activity; use recrystallization or preparative HPLC for purification .

Q. What methodological approaches assess the stability of this compound in pharmaceutical formulations?

Accelerated stability studies under varying pH (2–9), temperature (25–60°C), and humidity (40–75% RH) are conducted. Degradation products are monitored via HPLC-UV/Vis. For suspensions, compatibility with excipients (e.g., carboxymethylcellulose) is tested using dissolution profiling .

Q. How can metabolic pathways of this compound be elucidated in mammalian systems?

Radiolabeled (¹⁴C) analogs or LC-MS-based metabolomics track hepatic metabolism. Phase I (hydrolysis to 4-hydroxybenzoic acid) and Phase II (glucuronidation/sulfation) pathways are characterized using microsomal assays and hepatocyte models .

Q. What challenges arise in computational modeling of this compound’s interactions with microbial enzymes?

The flexible tetrahydrofuran ring complicates conformational sampling in docking studies. Molecular dynamics simulations (≥100 ns) are required to account for rotational freedom and identify stable binding poses. QM/MM calculations may refine electronic interactions .

Q. What are the biosynthetic routes for 4-hydroxybenzoate derivatives in microbial systems?

In E. coli, 4-hydroxybenzoate is synthesized via the shikimate pathway (chorismate → 4-hydroxybenzoate by chorismate lyase). Genetic engineering (e.g., overexpression of ubiC) enhances yields. Fermentation conditions (pH, carbon source) are optimized using response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.